molecular formula C11H19NO4S B2691042 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide CAS No. 1396791-43-7

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide

Cat. No.: B2691042
CAS No.: 1396791-43-7
M. Wt: 261.34
InChI Key: HOHACHAYAIXBCS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide typically involves the reaction of furan derivatives with appropriate sulfonamide precursors. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with similar biological activities.

    5-(Hydroxymethyl)-2-furfurylamines: Known for their antimicrobial properties.

    Furan-2-carboxylic acid derivatives: Used in various chemical and pharmaceutical applications .

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is unique due to its specific combination of a furan ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 furan 2 yl 2 hydroxypropyl 2 methylpropane 1 sulfonamide\text{N 2 furan 2 yl 2 hydroxypropyl 2 methylpropane 1 sulfonamide}

This sulfonamide derivative features a furan ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Sulfonamides, including this compound, are known for their ability to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. Studies have shown that modifications in the sulfonamide structure can significantly impact its inhibitory potency against different CA isoforms .
  • Antimicrobial Activity : Sulfonamides generally exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition can lead to bacterial growth inhibition.
  • Antioxidant Properties : Some studies suggest that compounds with furan moieties possess antioxidant properties, which may contribute to their overall biological efficacy .

In Vitro Studies

Various studies have assessed the biological activity of this compound through in vitro assays:

Assay Type Efficacy Observed Reference
Ames TestStrong mutagenic potential
Enzyme InhibitionIC50 values ranging from 51.6 to 99.6 nM against hCA IX
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies

  • Ames Test Results : The compound was evaluated in the Ames test, where it exhibited strong mutagenicity, indicating potential risks associated with its use .
  • Carbonic Anhydrase Inhibition : In a study focusing on various derivatives of sulfonamides, this compound demonstrated significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX), suggesting its potential application in cancer therapy .
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-9(2)7-17(14,15)12-8-11(3,13)10-5-4-6-16-10/h4-6,9,12-13H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHACHAYAIXBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC(C)(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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